molecular formula C19H23N3O3 B2623264 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1904420-03-6

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2623264
CAS No.: 1904420-03-6
M. Wt: 341.411
InChI Key: KHUUQLIIWTWYSJ-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Bicyclic Core Geometry : The 8-azabicyclo[3.2.1]octane adopts a chair-like conformation, with the nitrogen lone pair oriented equatorially to minimize steric strain.
  • Dioxopyrrolidinyl Substituent : The lactam ring at position 3 lies perpendicular to the bicyclic plane, stabilized by intramolecular hydrogen bonding between the pyrrolidinone carbonyl and the bridgehead NH group.
  • Carboxamide Group : The N-(3-methylphenyl)carboxamide projects axially, creating a 120° dihedral angle with the bicyclic system to avoid clashes with the dioxopyrrolidinyl moiety.

Mulliken charge analysis highlights electron-deficient regions at the carboxamide carbonyl (charge: -0.43 e) and electron-rich zones at the pyrrolidinone oxygen (charge: -0.68 e), suggesting nucleophilic and electrophilic reactivity hotspots, respectively.

Comparative Structural Features with Related Bicyclic Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold places this compound within the tropane alkaloid family, though its substituents diverge significantly from classical members like cocaine or atropine.

Feature Target Compound Cocaine Atropine
Core Structure 8-azabicyclo[3.2.1]octane 8-methyl-8-azabicyclo[3.2.1]octane 8-methyl-8-azabicyclo[3.2.1]octane
Position 3 Substituent 2,5-dioxopyrrolidin-1-yl Benzoyloxy Hydroxyl
Position 8 Substituent N-(3-methylphenyl)carboxamide Methoxycarbonyl Tropate ester
Bioactivity Undetermined Monoamine reuptake inhibition Muscarinic receptor antagonism

The 2,5-dioxopyrrolidin-1-yl group introduces a rigid, planar lactam ring absent in natural tropanes, potentially altering receptor binding kinetics. Conversely, the N-(3-methylphenyl)carboxamide replaces traditional ester functionalities, likely reducing hydrolytic susceptibility compared to cocaine’s methyl ester.

X-ray diffraction comparisons with methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride show identical bridgehead bond angles (109.5° for N1-C2-C7) but divergent torsion angles at position 3 due to steric demands of the dioxopyrrolidinyl group.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12-3-2-4-13(9-12)20-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h2-4,9,14-16H,5-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUUQLIIWTWYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound : 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(2,5-dioxopyrrolidin-1-yl), N-(3-methylphenyl) Not explicitly provided Likely C19H22N3O3 ~340 (estimated) Hypothesized enzyme modulation via pyrrolidinedione Structural inference
Analog 1 : 3-(2,5-dioxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(2,5-dioxopyrrolidin-1-yl), N-(thiophen-2-ylmethyl) 2061336-25-0 C17H21N3O3S 347.43 Thiophene group may enhance lipophilicity
Analog 2 : 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-phenylsulfonyl, N-(4-trifluoromethylphenyl) 1170321-78-4 C21H21F3N2O3S 438.46 ELOVL6 inhibitor; sulfonyl group increases polarity
Analog 3 : 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide 2-(2,5-dioxopyrrolidin-1-yl)acetamide, 8-methylsulfonyl 2034486-50-3 C14H21N3O5S 343.40 Methylsulfonyl may improve metabolic stability
Analog 4 : 3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-pyridinylsulfonyl, N-(4-trifluoromethylphenyl) 1170321-92-2 C20H20F3N3O3S 439.45 Pyridinylsulfonyl enhances binding affinity

Structural and Functional Analysis

Core Modifications

  • Pyrrolidinedione vs.
  • Carboxamide Substituents :
    The 3-methylphenyl group on the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. Comparatively, the 4-trifluoromethylphenyl group in Analogs 2 and 4 introduces significant hydrophobicity and electron-withdrawing effects, likely improving target binding but reducing aqueous solubility.

Pharmacokinetic Considerations

  • Metabolic Stability : The methylsulfonyl group in Analog 3 may reduce metabolic degradation by cytochrome P450 enzymes compared to the target compound’s pyrrolidinedione, which could be prone to hydrolysis.

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure with a pyrrolidine moiety and an amide functional group, which are known to influence its interactions with biological targets. The presence of the 3-methylphenyl group may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.

Biological Activity Overview

Research into similar compounds suggests that derivatives of azabicyclo compounds may exhibit a variety of biological activities, including:

  • Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
  • Antitumor activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuroprotective effects : Certain azabicyclo compounds have been studied for their ability to protect neuronal cells from oxidative stress.

The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds, several potential pathways can be hypothesized:

  • Receptor Binding : The compound may interact with neurotransmitter receptors or other cellular receptors, modulating their activity.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
  • Oxidative Stress Reduction : Similar compounds have been shown to exhibit antioxidant properties, potentially reducing oxidative damage in cells.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzamideBenzamide with fluorine substitutionAntimicrobial, Antitumor
N-(2-hydroxyethyl)-N'-(3-methylphenyl)ureaUrea instead of amidePotentially different biological activity
Pyrrolidine dithiocarbamate (PDTC)Dithiocarbamate structureAnti-inflammatory, Neuroprotective

Case Study: Antitumor Activity

A study on similar azabicyclo compounds demonstrated significant antitumor effects in vitro against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting that this compound may share similar properties.

Safety and Toxicity

While specific toxicity data for this compound is lacking, related benzamide derivatives have exhibited varying degrees of toxicity. It is crucial to conduct thorough safety evaluations in preclinical studies before considering therapeutic applications.

Q & A

Q. What are the primary synthetic routes for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or multi-step condensation reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for related azabicyclo structures . Alternatively, intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide can be synthesized through reductive amination and subsequent functionalization .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies often focus on modifying the 3-(2,5-dioxopyrrolidin-1-yl) and N-(3-methylphenyl) moieties. For example:

  • Replace the 3-methylphenyl group with substituted aryl/heteroaryl groups (e.g., 4-nitrophenyl or pyridinyl) to assess electronic effects.
  • Vary the dioxopyrrolidinyl substituent to alter steric and hydrogen-bonding properties. Biological testing should include receptor-binding assays (e.g., dopamine or serotonin transporters) and antipathogenic activity screens, as seen in similar azabicyclo derivatives .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and regioselectivity, particularly for the bicyclic core .
  • HRMS (ESI) for verifying molecular weight accuracy (e.g., ±0.5 ppm error tolerance) .
  • IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups .

Q. How can diastereomeric purity be ensured during synthesis?

High diastereocontrol (>99%) is achievable via radical cyclization under optimized conditions (e.g., toluene, AIBN, 75–80°C). Chiral HPLC or polarimetry can validate enantiomeric excess, as demonstrated in azabicyclo[3.2.1]octane derivatives .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Protecting group selection : Use tert-butyl carbamate (Boc) groups to stabilize amines during functionalization .
  • Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substituents) .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to identify intermediates and optimize reaction times .

Q. How can the compound’s functionalization at the 3-position be tailored for specific biological targets?

  • Electrophilic substitution : Introduce sulfonyl or cyano groups via nucleophilic aromatic substitution .
  • Click chemistry : Attach triazole or tetrazole moieties using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Enzymatic resolution : Resolve racemic mixtures using lipases or esterases to isolate bioactive enantiomers .

Q. What experimental designs are recommended for studying environmental fate or degradation products?

  • Hydrolysis studies : Expose the compound to pH-varied buffers (2–12) and analyze degradation via LC-QTOF-MS .
  • Photolysis assays : Use UV-Vis irradiation (254–365 nm) to simulate sunlight-driven degradation .
  • Ecotoxicology : Assess toxicity in Daphnia magna or algal models to evaluate ecological risks .

Q. How does stereochemistry at the 8-azabicyclo[3.2.1]octane core influence bioactivity?

  • Molecular docking : Compare enantiomers’ binding affinities to target receptors (e.g., opioid or sigma receptors) .
  • Pharmacokinetic profiling : Measure plasma half-life and metabolic stability of diastereomers using hepatocyte microsomes .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Spill management : Neutralize acidic/basic degradation products with sodium bicarbonate or citric acid .
  • Waste disposal : Incinerate at >1000°C to prevent environmental release of toxic byproducts .

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